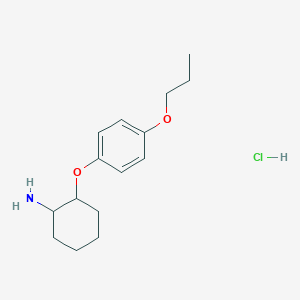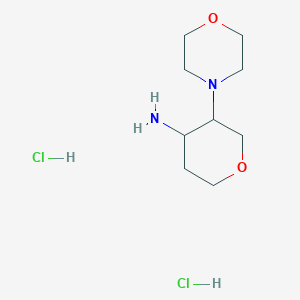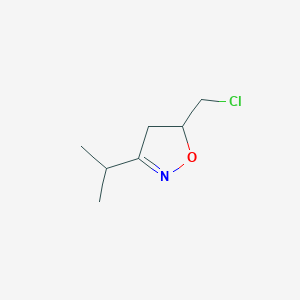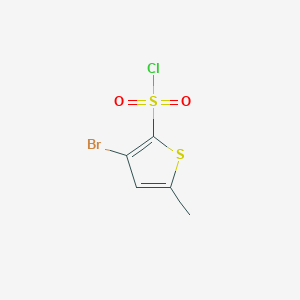![molecular formula C6H11N B1443236 双环[3.1.0]己烷-2-胺 CAS No. 1258639-94-9](/img/structure/B1443236.png)
双环[3.1.0]己烷-2-胺
描述
“Bicyclo[3.1.0]hexan-2-amine” is an amine class compound . It has a molecular weight of 133.62 and a molecular formula of C6H12ClN .
Synthesis Analysis
The synthesis of polysubstituted bicyclo[2.1.1]hexanes has been described in various studies . A photocatalytic cycloaddition reaction provides unified access to bicyclo[2.1.1]hexanes with 11 distinct substitution patterns . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design .
Molecular Structure Analysis
The molecular structure of “Bicyclo[3.1.0]hexan-2-amine” is based on structures generated from information available in ECHA’s databases . The substance identifiers displayed in the InfoCard are the best available substance name, EC number, CAS number, and/or the molecular and structural formulas .
Chemical Reactions Analysis
The convergent synthesis of bicyclo[3.1.0]hexanes possessing an all-carbon quaternary center via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines has been reported . Using an organic or an iridium photoredox catalyst and blue LED irradiation, good yields were obtained for a broad range of cyclopropene and cyclopropylaniline derivatives .
Physical and Chemical Properties Analysis
“Bicyclo[3.1.0]hexan-2-amine” has a molecular weight of 133.62 and a molecular formula of C6H12ClN . It is stored at a temperature of 4 degrees Celsius and is in the form of a powder .
科学研究应用
抗肿瘤剂
双环[3.1.0]己烷-2-胺: 衍生物,特别是3-氮杂螺[双环[3.1.0]己烷-2,5'-嘧啶],已被研究用于其作为抗肿瘤剂的潜力。这些化合物对各种癌细胞系表现出抗增殖活性,包括人红白血病 (K562),T 淋巴细胞 (Jurkat) 和宫颈癌 (HeLa),以及小鼠结肠癌 (CT26) 和非洲绿猴肾上皮 (Vero) 细胞。 最有效的化合物对所有测试的细胞系显示出 4.2 至 24.1 μM 的 IC50 值 .
凋亡诱导
这些化合物的促凋亡作用很显著,观察到 HeLa 和 CT26 细胞在 SubG1 阶段积累,表明诱导了凋亡。 共聚焦显微镜进一步证实了这一点,该显微镜显示在治疗后,肌动蛋白丝消失,胞质中颗粒状肌动蛋白的分布扩散 .
抑制酶活性
螺巴比妥类药物在结构上与双环[3.1.0]己烷-2-胺相关,已被证明可以作为二氢乳清酸脱氢酶和胶原酶-3 (MMP-13) 等酶的抑制剂。 这表明双环[3.1.0]己烷-2-胺也可以探索其酶抑制特性 .
抗惊厥和镇静作用
螺巴比妥类药物已显示出抗惊厥和镇静作用。 鉴于结构相似性,对双环[3.1.0]己烷-2-胺的研究可能会发现类似的药理特性 .
分枝杆菌半乳糖呋喃糖基转移酶抑制
双环[3.1.0]己烷-2-胺: 基于的类似物已被合成并评估为分枝杆菌半乳糖呋喃糖基转移酶 GlfT2 的抑制剂。该酶参与分枝杆菌半乳聚糖的生物合成,半乳聚糖是细胞壁的组成部分,为分枝杆菌提供了重要的保护。 虽然这些化合物被证明是弱抑制剂,但这种应用突出了双环[3.1.0]己烷-2-胺在开发新型抗菌剂方面的潜力 .
紧凑分子的模块化合成
双环[3.1.0]己烷-2-胺的结构使其可用于紧凑分子的模块化合成。 这在开发新型药物和材料时特别有用,因为分子的紧凑性是一个理想的特性 .
未来方向
The use of bridgehead-disubstituted bridged bicyclic compounds has seen enormous growth in recent years . The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . This suggests that “Bicyclo[3.1.0]hexan-2-amine” and similar compounds could have significant potential in future research and applications.
作用机制
Target of Action
Bicyclo[3.1.0]hexan-2-amine is a conformationally constrained bioisostere of cyclohexane . It is known to confer tighter binding to the target protein, providing better selectivity and resulting in fewer off-target effects . Compounds comprising the azabicyclo[3.1.0]hexane moiety, a related structure, have been found to inhibit histone deacetylase, antagonize morphine-induced antinociception, and act as antagonists of opioid receptors .
Mode of Action
The interaction of Bicyclo[3.1.0]hexan-2-amine with its targets results in changes that are beneficial for drug discovery. Its conformational constraint allows it to bind more tightly to the target protein . This tighter binding can lead to more resistance to metabolism and often provides better selectivity, resulting in fewer off-target effects .
Biochemical Pathways
Bicyclo[3.1.0]hexan-2-amine affects various biochemical pathways due to its interaction with different targets. For instance, as an inhibitor of histone deacetylase, it can affect gene expression . As an antagonist of opioid receptors, it can influence pain perception .
Pharmacokinetics
The pharmacokinetic properties of Bicyclo[31Its conformational constraint may confer more resistance to metabolism, which could potentially enhance its bioavailability .
Result of Action
The molecular and cellular effects of Bicyclo[3.1.0]hexan-2-amine’s action depend on its specific targets. For example, as an inhibitor of histone deacetylase, it can alter gene expression, potentially leading to various cellular effects . As an antagonist of opioid receptors, it can modulate pain perception .
生化分析
Biochemical Properties
Bicyclo[3.1.0]hexan-2-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, bicyclo[3.1.0]hexan-2-amine has been shown to interact with galactofuranosyltransferase GlfT2, an enzyme involved in the biosynthesis of mycobacterial galactan . This interaction inhibits the enzyme’s activity, thereby affecting the synthesis of essential cell wall components in mycobacteria. Additionally, bicyclo[3.1.0]hexan-2-amine can form complexes with various proteins, potentially altering their conformation and function.
Cellular Effects
Bicyclo[3.1.0]hexan-2-amine exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, bicyclo[3.1.0]hexan-2-amine can modulate the activity of signaling pathways involved in cell proliferation and apoptosis, leading to changes in cell growth and survival . Furthermore, this compound can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism and energy production.
Molecular Mechanism
The molecular mechanism of action of bicyclo[3.1.0]hexan-2-amine involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, influencing their activity and function. For instance, bicyclo[3.1.0]hexan-2-amine can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of bicyclo[3.1.0]hexan-2-amine can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term exposure to bicyclo[3.1.0]hexan-2-amine has been associated with changes in cellular function, including alterations in cell growth and metabolism. These temporal effects are important considerations for experimental design and data interpretation.
Dosage Effects in Animal Models
The effects of bicyclo[3.1.0]hexan-2-amine vary with different dosages in animal models. At lower doses, this compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation . At higher doses, bicyclo[3.1.0]hexan-2-amine can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity. These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies.
Metabolic Pathways
Bicyclo[3.1.0]hexan-2-amine is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions . Additionally, bicyclo[3.1.0]hexan-2-amine can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism.
Transport and Distribution
The transport and distribution of bicyclo[3.1.0]hexan-2-amine within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic cation transporters (OCTs), facilitating its uptake and distribution within cells . Once inside the cell, bicyclo[3.1.0]hexan-2-amine can bind to various intracellular proteins, influencing its localization and accumulation in specific cellular compartments.
Subcellular Localization
Bicyclo[3.1.0]hexan-2-amine exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific organelles, such as the mitochondria or the nucleus, through the action of targeting signals and post-translational modifications . The subcellular localization of bicyclo[3.1.0]hexan-2-amine is crucial for its role in regulating cellular processes and biochemical reactions.
属性
IUPAC Name |
bicyclo[3.1.0]hexan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c7-6-2-1-4-3-5(4)6/h4-6H,1-3,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXPMXRWNGMGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[2-(4-Fluorophenoxy)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1443158.png)
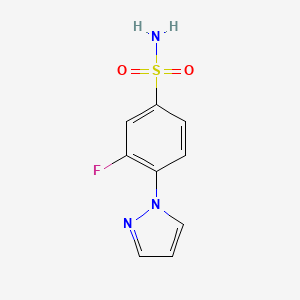

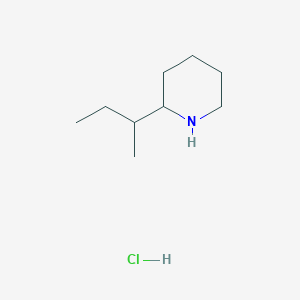
![tert-butyl N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)carbamate](/img/structure/B1443165.png)
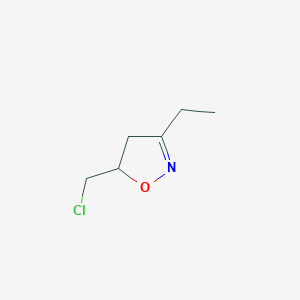
![1-[2-(2-Fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-ol](/img/structure/B1443167.png)
